1-(4-chlorobenzyl)-5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction yields the desired pyrrole compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Shares a similar pyrrole ring structure but with different substituents.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Contains a similar aromatic structure with fluorine and phenyl groups.
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-P
Properties
Molecular Formula |
C23H17ClFNO2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(2-fluorophenyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17ClFNO2/c24-17-12-10-15(11-13-17)14-26-21(18-8-4-5-9-19(18)25)20(22(27)23(26)28)16-6-2-1-3-7-16/h1-13,21,27H,14H2 |
InChI Key |
BIKCQVWUCIUWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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